3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine
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Overview
Description
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a pyridazine core substituted with furan-2-carbonyl and 4-methylpiperidin-1-yl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine typically involves multi-step procedures. One common method includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazines in the presence of triethylamine . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a cyclization agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal, antibacterial, and antitumor agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridazine: Similar structure but with a pyrazine group instead of a furan group.
3-(4-(substituted)piperazin-1-yl)cinnolines: Compounds with a cinnoline core and various substituted piperazine groups.
Uniqueness
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both furan and piperidine groups enhances its potential for diverse applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
furan-2-yl-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-15-6-8-22(9-7-15)17-4-5-18(21-20-17)23-10-12-24(13-11-23)19(25)16-3-2-14-26-16/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZGHUHEDZSOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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